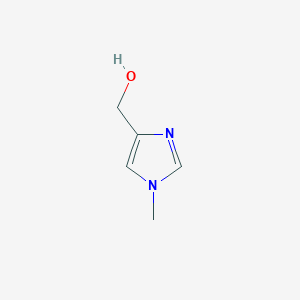

(1-methyl-1H-imidazol-4-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-methylimidazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-7-2-5(3-8)6-4-7/h2,4,8H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEAEGDBKRBJAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427612 | |

| Record name | (1-methyl-1H-imidazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17289-25-7 | |

| Record name | (1-methyl-1H-imidazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methyl-1H-imidazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1-methyl-1H-imidazol-4-yl)methanol synthesis pathway

An In-depth Technical Guide to the Synthesis of (1-methyl-1H-imidazol-4-yl)methanol

Abstract

This compound is a pivotal structural motif and versatile building block in the fields of medicinal chemistry and organic synthesis.[1][2] Its presence in numerous bioactive molecules underscores the importance of efficient and scalable synthetic routes. This guide provides a comprehensive overview of the primary pathways for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of the most prevalent synthetic strategies, grounded in authoritative references.

Introduction: Significance of this compound

The 1-methyl-1H-imidazol-4-yl)methanol moiety is a key intermediate in the synthesis of a wide array of pharmaceuticals.[1] The imidazole ring, a common feature in biological systems such as the amino acid histidine, imparts unique physicochemical properties to molecules, including the ability to act as a ligand for metal ions in enzymes and to participate in hydrogen bonding.[3][4] The N-methylation of the imidazole ring can enhance metabolic stability and modulate the electronic properties of the molecule, which is often a critical aspect of drug design.[1] Consequently, robust and well-characterized methods for the synthesis of this compound are of significant interest to the scientific community.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be broadly categorized into three main approaches. The choice of strategy often depends on the availability of starting materials, desired scale, and safety considerations.

-

Functional Group Reduction: This is the most common approach, starting from a pre-formed 1-methyl-1H-imidazole ring bearing an oxidized functional group at the C4 position, such as a carboxylic acid, ester, or aldehyde. This group is then selectively reduced to the desired hydroxymethyl group.

-

N-Methylation of a Precursor: This strategy involves the synthesis of the 4-(hydroxymethyl)imidazole core first, followed by the selective methylation of the N1-position of the imidazole ring.

-

Ring Formation: Building the substituted imidazole ring from acyclic precursors. While fundamental to imidazole synthesis in general, this guide focuses on the more common functionalization of existing imidazole scaffolds for this specific target.[5][6]

Caption: Primary synthetic strategies for this compound.

Pathway I: Reduction of Carboxylic Acid or Ester Derivatives

This pathway is arguably the most frequently employed due to the relative accessibility of 1-methyl-1H-imidazole-4-carboxylic acid and its esters. The core of this method is the reduction of a carbonyl group to a primary alcohol.

Mechanistic Rationale

The reduction of carboxylic acids and esters to alcohols requires a powerful reducing agent, as these functional groups are relatively unreactive towards milder reagents. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[3] The mechanism involves the nucleophilic attack of the hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon. For esters, this results in the departure of the alkoxide leaving group, forming an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. For carboxylic acids, an initial acid-base reaction deprotonates the acid, followed by coordination and subsequent reduction.

Synthesis of Precursors

a) 1-Methyl-1H-imidazole-4-carboxylic acid: This precursor can be synthesized from commercially available starting materials. One common route involves the hydrolysis of the corresponding ester.[7][8]

b) Methyl or Ethyl 1-Methyl-1H-imidazole-4-carboxylate: These esters are often prepared by the esterification of the corresponding carboxylic acid or through multi-step syntheses from other imidazole precursors.[9]

Experimental Protocol: Reduction of Ethyl 1-Methylimidazole-5-carboxylate

The following protocol is adapted from a procedure for a similar isomer and illustrates the general methodology.

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon) is charged with a slurry of lithium aluminum hydride (LiAlH₄) (approx. 1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cooling: The slurry is cooled to 0 °C using an ice-water bath.

-

Addition of Ester: A solution of Ethyl 1-methylimidazole-5-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise via the addition funnel to the stirred LiAlH₄ slurry at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for an additional 12-16 hours.

-

Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and adding, sequentially and dropwise, water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). This procedure is critical for safety as LiAlH₄ reacts violently with water. An alternative and often safer method involves quenching with solid sodium sulfate decahydrate (Na₂SO₄·10H₂O) until the grey slurry turns into a white, filterable solid.

-

Workup: The resulting solids are removed by filtration through a pad of Celite. The filter cake is washed thoroughly with THF or ethyl acetate.

-

Purification: The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization.

Caption: Workflow for the reduction of a 1-methylimidazole-4-carboxylate ester.

Data Summary

| Precursor | Reducing Agent | Solvent | Typical Yield | Reference |

| Ethyl 1-Methylimidazole-5-carboxylate | LiAlH₄ | THF | ~73% | |

| 4-(Adamantan-1-yl)-1-isopropylimidazole-2-carbaldehyde | LiAlH₄ | THF | 80% | [3] |

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Pathway II: Reduction of 1-Methyl-1H-imidazole-4-carbaldehyde

This pathway offers a more direct route if the corresponding aldehyde is readily available. The reduction of an aldehyde to a primary alcohol is a standard transformation in organic synthesis.

Mechanistic Rationale

Aldehydes are more reactive than esters or carboxylic acids. Therefore, milder reducing agents such as sodium borohydride (NaBH₄) can be used in addition to LiAlH₄. NaBH₄ is generally preferred when possible due to its greater safety, ease of handling, and tolerance of protic solvents like methanol or ethanol. The mechanism is a straightforward nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide during workup.

Experimental Protocol: Reduction using NaBH₄

-

Setup: A solution of 1-methyl-1H-imidazole-4-carbaldehyde (1.0 equivalent) is prepared in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask.[10][11]

-

Cooling: The solution is cooled to 0 °C in an ice-water bath.

-

Addition of Reductant: Sodium borohydride (NaBH₄) (1.0-1.5 equivalents) is added portion-wise to the stirred solution. Caution is advised as hydrogen gas is evolved.

-

Reaction: The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching & Workup: The reaction is quenched by the slow addition of water or acetone. The solvent is then removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted several times with ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to afford the target alcohol, which can be further purified if necessary.

Pathway III: N-Methylation of 4-(Hydroxymethyl)imidazole

This approach reverses the order of operations, first preparing the core 4-(hydroxymethyl)imidazole and then introducing the methyl group onto the imidazole nitrogen.

Mechanistic Rationale

The N-methylation of imidazole is an alkylation reaction. The imidazole nitrogen acts as a nucleophile, attacking an electrophilic methyl source, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). A base is typically required to deprotonate the N-H of the imidazole, increasing its nucleophilicity. A significant challenge in this pathway is controlling the regioselectivity. Methylation can occur at either the N1 or N3 position of the tautomeric imidazole ring, potentially leading to a mixture of products. The choice of solvent and base can influence this selectivity.

Synthesis of Precursor: 4-(Hydroxymethyl)imidazole

This key precursor can be synthesized via several methods, including the reduction of imidazole-4-carboxylic acid or its esters.[12] An alternative patented method involves the reaction of 4-methylimidazole with formaldehyde in the presence of a base.[13]

Experimental Protocol: N-Methylation

The following is a general procedure for N-alkylation.

-

Setup: To a solution of 4-(hydroxymethyl)imidazole (1.0 equivalent) in a polar aprotic solvent like DMF or acetonitrile, a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1-1.5 equivalents) is added.

-

Deprotonation: The mixture is stirred at room temperature for 30-60 minutes to allow for deprotonation.

-

Addition of Methylating Agent: A methylating agent like methyl iodide (1.1 equivalents) is added dropwise.

-

Reaction: The reaction is stirred at room temperature (or with gentle heating) until the starting material is consumed, as monitored by TLC.

-

Workup: The reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography to separate the desired N1-methylated isomer from any N3-methylated byproduct and unreacted starting material.

Comparative Analysis

| Pathway | Advantages | Disadvantages | Key Considerations |

| I: Ester/Acid Reduction | Well-established; high yields often achievable. | Requires strong, hazardous reducing agents (LiAlH₄); moisture-sensitive. | Strict anhydrous conditions are essential. Safety protocols for handling pyrophoric hydrides must be followed. |

| II: Aldehyde Reduction | Can use milder, safer reagents (NaBH₄); simpler workup. | The starting aldehyde may be less accessible or more expensive than the corresponding carboxylic acid. | Choice of reductant (NaBH₄ vs. LiAlH₄) depends on other functional groups present in the molecule. |

| III: N-Methylation | Avoids the use of powerful hydride reducing agents. | Potential for poor regioselectivity (N1 vs. N3 methylation), leading to difficult purification. | Optimization of base, solvent, and temperature is crucial to maximize the yield of the desired isomer. |

Conclusion

The synthesis of this compound is a well-documented process with several viable pathways available to the synthetic chemist. The most common and often highest-yielding approach involves the lithium aluminum hydride reduction of a corresponding C4-ester or carboxylic acid derivative. For syntheses where the aldehyde is available, a milder reduction using sodium borohydride presents a safer alternative. Finally, the N-methylation of 4-(hydroxymethyl)imidazole provides another route, though careful control of regioselectivity is paramount. The optimal choice of synthesis will ultimately be dictated by factors including the scale of the reaction, the availability and cost of starting materials, safety infrastructure, and the desired purity of the final product.

References

- Vertex AI Search. (1-Methyl-1H-imidazol-4-yl)-methanol hydrochloride synthesis - ChemicalBook.

- Vertex AI Search. 1-Methyl-1H-imidazole-4-carboxylic acid synthesis - ChemicalBook.

- Vertex AI Search. (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL synthesis - chemicalbook.

- Vertex AI Search. This compound - Chem-Impex.

- Vertex AI Search. CAS 17289-25-7 | this compound - Synblock.

- Vertex AI Search. 1H-Imidazole-4-carboxylic acid methyl ester - ChemBK.

- Vertex AI Search. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - NIH.

- Vertex AI Search. Imidazole-4-methanol synthesis - ChemicalBook.

- Vertex AI Search. 1H-Imidazole-4-carboxylic acid synthesis - ChemicalBook.

- Vertex AI Search. Imidazole synthesis - Organic Chemistry Portal.

- Vertex AI Search. EP0203400B1 - Preparation of 4(5)-hydroxymethyl-5(4)-methylimidazole - Google Patents.

- Vertex AI Search. 4(5)-(Hydroxymethyl)imidazole 97 822-55-9 - Sigma-Aldrich.

- Vertex AI Search. An In-depth Technical Guide to the Synthesis of (1H-Imidazol-4-yl)methanol Hydrochloride - Benchchem.

- Vertex AI Search. 1-Methyl-1H-imidazole-4-carboxylic acid methyl ester | 17289-19-9 | FM31406 - Biosynth.

- Vertex AI Search. 1-Methyl-1H-imidazole-4-carboxaldehyde | CAS 17289-26-8 | SCBT.

- Vertex AI Search. 1-Methyl-1H-imidazole-4-carbaldehyde | C5H6N2O | CID 573419 - PubChem.

- Vertex AI Search. CN103086978A - 1-methylimidazole preparation method - Google Patents.

- Vertex AI Search. Proposed formation mechanism of 1H-imidazole-2- carboxaldehyde and observed m/z 68 and 96 fragment ion. - ResearchGate.

- Vertex AI Search. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 17289-25-7 | this compound - Synblock [synblock.com]

- 3. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imidazole synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. 1-Methyl-1H-imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 8. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. scbt.com [scbt.com]

- 11. 1-Methyl-1H-imidazole-4-carbaldehyde | C5H6N2O | CID 573419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Imidazole-4-methanol synthesis - chemicalbook [chemicalbook.com]

- 13. EP0203400B1 - Preparation of 4(5)-hydroxymethyl-5(4)-methylimidazole - Google Patents [patents.google.com]

A Technical Guide to (1-methyl-1H-imidazol-4-yl)methanol: Properties, Synthesis, and Applications

Executive Summary

(1-methyl-1H-imidazol-4-yl)methanol is a heterocyclic alcohol that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a methylated imidazole core coupled with a reactive hydroxymethyl group, imparts a unique combination of stability, reactivity, and biological interaction potential. This guide provides an in-depth analysis of its chemical properties, outlines robust methodologies for its synthesis and derivatization, and explores its diverse applications. Designed for researchers and drug development professionals, this document synthesizes technical data with practical, field-proven insights to facilitate its effective use in the laboratory and beyond.

Introduction to a Versatile Heterocyclic Intermediate

The imidazole ring is a cornerstone motif in a vast array of biologically active molecules, including the essential amino acid histidine. N-methylation of the imidazole ring, as seen in this compound, modifies its electronic properties and hydrogen-bonding capabilities, often enhancing metabolic stability and tuning its coordination properties. The primary alcohol at the C4 position provides a versatile handle for synthetic elaboration, allowing for the construction of more complex molecular architectures.

This compound has emerged as a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of antifungal, antibacterial, and neurological agents.[1] Its utility also extends to materials science and catalysis, where it functions as a specialized ligand or a monomer for advanced polymers.[1] This guide aims to be a comprehensive resource, detailing the fundamental chemistry and practical applications of this valuable compound.

Core Physicochemical Properties

The physical and chemical characteristics of this compound are foundational to its application. Its polarity, conferred by the alcohol and imidazole nitrogens, dictates its solubility and chromatographic behavior, while its molecular structure is the basis of its reactivity.

| Property | Value | Source(s) |

| CAS Number | 17289-25-7 | [1][2][3][4] |

| Molecular Formula | C₅H₈N₂O | [1][2][3][4] |

| Molecular Weight | 112.13 g/mol | [1][3][4] |

| Appearance | Yellow solid | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| SMILES String | Cn1cnc(CO)c1 | |

| InChI Key | NLEAEGDBKRBJAP-UHFFFAOYSA-N | [2] |

| Storage Conditions | Store at 0-8°C, dry, sealed place | [1][3] |

The structure features a tertiary amine within the imidazole ring and a primary alcohol, making it capable of acting as both a hydrogen bond donor (from the -OH group) and acceptor (at the N3 nitrogen). This amphiprotic nature is critical to its role in biological systems and its physical properties.[5]

Synthesis Methodology: A Validated Protocol

The most direct and reliable synthesis of this compound involves the selective reduction of a corresponding carbonyl precursor, typically 1-methyl-1H-imidazole-4-carbaldehyde.

Experimental Protocol: Reduction of 1-methyl-1H-imidazole-4-carbaldehyde

Objective: To synthesize this compound via chemoselective reduction.

Materials:

-

1-methyl-1H-imidazole-4-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (ACS Grade)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-imidazole-4-carbaldehyde (1.0 eq) in methanol at room temperature.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

-

Reagent Addition: Slowly add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction Monitoring: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding deionized water at 0°C.

-

Solvent Removal: Concentrate the mixture in vacuo to remove the methanol.

-

Extraction: Extract the resulting aqueous residue with ethyl acetate (3x).

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify further by column chromatography on silica gel.

Scientific Rationale:

-

Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes to primary alcohols without affecting the imidazole ring. Its ease of handling and compatibility with protic solvents like methanol make it superior to more aggressive hydrides (e.g., LiAlH₄) for this transformation.

-

Solvent: Methanol is an excellent solvent for both the aldehyde substrate and the NaBH₄ reagent, facilitating a homogeneous reaction.

-

Temperature Control: The initial cooling to 0°C controls the exothermic reaction rate, preventing potential side reactions and ensuring selectivity.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Key Chemical Reactivity and Derivatization

The synthetic value of this compound lies in the reactivity of its primary alcohol. This functional group is a gateway to a wide range of derivatives.

Protocol: Conversion to 1-methyl-4-(chloromethyl)-1H-imidazole

A crucial derivatization is the conversion of the alcohol to a chloromethyl group, which is an excellent electrophile for nucleophilic substitution reactions.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a flask under an inert atmosphere (N₂ or Ar).

-

Cooling: Cool the solution to 0°C in an ice-water bath.

-

Reagent Addition: Add thionyl chloride (1.2 eq) dropwise via a syringe. Gas evolution (SO₂ and HCl) will be observed.

-

Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 3-4 hours, or until TLC indicates completion. A similar protocol involves refluxing the mixture for several hours.[6]

-

Workup: Carefully pour the reaction mixture over crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extraction & Drying: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over MgSO₄, and filter.

-

Isolation: Remove the solvent in vacuo to yield the hydrochloride salt of the product.

Scientific Rationale:

-

Reagent Choice: Thionyl chloride is a highly effective reagent for converting primary alcohols to alkyl chlorides. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.

-

Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric moisture, which would otherwise consume the thionyl chloride.

Derivatization Pathway Diagram

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. CAS 17289-25-7 | this compound - Synblock [synblock.com]

- 4. scbt.com [scbt.com]

- 5. (1H-Imidazol-4-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (1-Methyl-1H-imidazol-4-yl)-methanol hydrochloride synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of (1-methyl-1H-imidazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (1-methyl-1H-imidazol-4-yl)methanol. As a key heterocyclic building block in medicinal chemistry and materials science, a thorough understanding of its spectral characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation in complex reaction mixtures. This document moves beyond a simple data report to offer a detailed interpretation grounded in the principles of NMR spectroscopy, tailored for professionals in the field.

Molecular Structure and Proton Environments

This compound, with the chemical formula C₅H₈N₂O, possesses a distinct set of proton environments that give rise to a characteristic ¹H NMR spectrum. The molecule consists of a 1,4-disubstituted imidazole ring, featuring a methyl group at the N1 position and a hydroxymethyl group at the C4 position.

Diagram of Molecular Structure and Proton Designations

Caption: Molecular structure of this compound with proton designations.

The key proton environments are:

-

H2: The proton attached to the C2 carbon of the imidazole ring.

-

H5: The proton attached to the C5 carbon of the imidazole ring.

-

N-CH₃: The three equivalent protons of the methyl group attached to the N1 nitrogen.

-

CH₂OH: The two equivalent protons of the methylene group.

-

OH: The hydroxyl proton, which is often broad and may exchange with residual water in the solvent.

Interpreted ¹H NMR Spectrum

The following table summarizes the expected ¹H NMR spectral data for this compound in deuterated chloroform (CDCl₃), a common solvent for NMR analysis. The data is based on a doctoral thesis by Anna Maria Rydzik (2013).

| Proton Designation | Chemical Shift (δ, ppm) | Multiplicity | Integration | Interpretation |

| H2 | 7.49 | Singlet (s) | 1H | The downfield shift is characteristic of a proton attached to an sp² carbon in an electron-deficient aromatic system. The C2 position is particularly deshielded due to the inductive effects of the two adjacent nitrogen atoms. |

| H5 | 6.91 | Singlet (s) | 1H | This proton is also on the imidazole ring but is less deshielded than H2 as it is adjacent to only one nitrogen atom. The electron-donating effect of the N-methyl group and the hydroxymethyl group also contribute to its relative upfield shift compared to H2. |

| CH₂OH | 4.59 | Singlet (s) | 2H | The methylene protons are adjacent to an oxygen atom, which is strongly electron-withdrawing, causing a significant downfield shift. The absence of coupling indicates no adjacent protons. |

| N-CH₃ | 3.65 | Singlet (s) | 3H | The methyl protons are attached to a nitrogen atom, resulting in a chemical shift that is downfield from typical alkyl protons. |

| OH | 2.59 | Broad Singlet (br s) | 1H | The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad signal due to chemical exchange. |

Causality Behind Experimental Choices and Spectral Interpretation

Choice of Solvent

Deuterated chloroform (CDCl₃) is a standard choice for ¹H NMR of many organic molecules due to its excellent solubilizing properties and the presence of a single residual solvent peak (at ~7.26 ppm) that can be used as a reference. For compounds with exchangeable protons like the hydroxyl group in our target molecule, the choice of solvent is critical. In aprotic solvents like CDCl₃, the exchange rate of the -OH proton is often slow enough to be observed as a distinct, albeit sometimes broad, signal. In protic solvents like D₂O, this proton would rapidly exchange with deuterium, leading to the disappearance of the -OH signal and the appearance of a HOD peak.

Understanding the Chemical Shifts

The chemical shifts of the imidazole ring protons are highly sensitive to the electronic effects of the substituents.

-

H2 Proton: The C2 position in an imidazole ring is flanked by two nitrogen atoms, making it the most electron-deficient carbon and its attached proton the most deshielded. This explains its downfield chemical shift at 7.49 ppm.

-

H5 Proton: The H5 proton is adjacent to the N1-methyl group. The methyl group is weakly electron-donating, which slightly shields this position. The hydroxymethyl group at C4 is weakly electron-withdrawing through an inductive effect. The interplay of these effects results in a chemical shift of 6.91 ppm, upfield from H2.

-

Substituent Protons: The N-methyl protons (N-CH₃) at 3.65 ppm are deshielded by the adjacent nitrogen atom. The methylene protons of the hydroxymethyl group (CH₂OH) at 4.59 ppm are even further downfield due to the stronger deshielding effect of the directly attached oxygen atom.

Multiplicity and Coupling

In the case of this compound, all observed signals are singlets. This is because there are no vicinal protons (protons on adjacent carbon atoms) to cause spin-spin splitting. The H2 and H5 protons are separated by three bonds but are on a five-membered ring, and any long-range coupling is likely too small to be resolved. Similarly, the protons of the methyl and methylene groups do not have any adjacent, non-equivalent protons to couple with.

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. Ensure the CDCl₃ contains a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Homogenization: Gently agitate the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spectrometer's spinner and place it in the probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.

-

Acquisition Parameters: Set the appropriate acquisition parameters. For a standard ¹H NMR spectrum, typical parameters on a 400 MHz spectrometer would include:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

-

-

Data Acquisition: Acquire the Free Induction Decay (FID) signal.

Data Processing

-

Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into a frequency-domain spectrum.

-

Phasing and Baseline Correction: Phase the spectrum to ensure all peaks have a positive, absorptive Lorentzian line shape. Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the chemical shift of the internal standard (TMS) to 0.00 ppm.

-

Integration: Integrate the peaks to determine the relative number of protons contributing to each signal.

Workflow for ¹H NMR Analysis

An In-depth Technical Guide to the 13C NMR Chemical Shifts of (1-methyl-1H-imidazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. For scientists engaged in pharmaceutical research and development, a precise understanding of the spectral properties of heterocyclic compounds is of paramount importance. (1-methyl-1H-imidazol-4-yl)methanol is a key building block in the synthesis of various pharmaceutical agents. This technical guide provides a comprehensive analysis of the 13C NMR chemical shifts of this compound. In the absence of direct experimental data in publicly available literature, this guide synthesizes information from structurally related compounds and computational prediction methods to offer a reliable reference for researchers. We will delve into the assignment of each carbon resonance, the influence of substituents, and provide a standardized protocol for the experimental acquisition of a high-quality 13C NMR spectrum.

Introduction: The Significance of 13C NMR in Heterocyclic Chemistry

Carbon-13 NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. It provides information on the number of non-equivalent carbon atoms in a molecule, their electronic environment, and their connectivity. In the realm of medicinal chemistry, where imidazole-containing compounds are prevalent due to their diverse biological activities, 13C NMR serves as a critical quality control and characterization method. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, substituent effects, and solvent interactions. A thorough understanding of these influences is crucial for unambiguous spectral assignment and, consequently, for the confirmation of molecular identity and purity.

Predicted and Estimated 13C NMR Chemical Shifts of this compound

Due to the limited availability of experimental 13C NMR data for this compound in the public domain, this guide presents a combination of predicted data from computational models and estimated values derived from the analysis of structurally analogous compounds. This dual approach provides a robust and critically evaluated dataset for researchers.

Computational Prediction of 13C NMR Chemical Shifts

A predicted 13C NMR spectrum of this compound was generated using an online NMR prediction tool that employs a machine learning algorithm based on a large database of experimental spectra. The prediction was performed for a solution in Deuterated Chloroform (CDCl3).

Estimation from Structurally Related Compounds

To complement the computational prediction, the chemical shifts were also estimated by analyzing the known 13C NMR data of 1-methylimidazole and considering the substituent chemical shift (SCS) effects of a hydroxymethyl (-CH2OH) group. The experimental data for 1-methylimidazole in CDCl3 is used as the base. The SCS effects of the -CH2OH group on an aromatic ring are known to cause a downfield shift at the ipso-carbon and minor shifts at the other ring positions.

The following table summarizes the predicted and estimated 13C NMR chemical shifts for this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) in CDCl3 | Estimated Chemical Shift (ppm) in CDCl3 | Assignment Rationale |

| C2 | 138.5 | ~137.5 | The C2 carbon in 1-methylimidazole appears around 137.2 ppm. The substituent at C4 is expected to have a minimal effect on C2. |

| C4 | 140.2 | ~139.0 | The C4 carbon in 1-methylimidazole is at ~129.5 ppm. The attached hydroxymethyl group is expected to cause a significant downfield shift (ipso-effect). |

| C5 | 120.8 | ~121.5 | The C5 carbon in 1-methylimidazole is at ~121.1 ppm. The substituent at C4 is expected to have a small effect on C5. |

| N-CH3 | 33.5 | ~33.1 | The N-methyl carbon in 1-methylimidazole is consistently reported around 33.1 ppm. This is unlikely to be significantly affected by the C4 substituent. |

| CH2OH | 56.9 | ~55-60 | The chemical shift for a hydroxymethyl group attached to an aromatic ring typically falls in this range. |

Visualizing the Molecular Structure and Carbon Assignments

To facilitate a clear understanding of the carbon environments, the molecular structure of this compound with numbered carbon atoms is presented below.

Caption: Molecular structure of this compound with carbon numbering.

Experimental Protocol for 13C NMR Spectrum Acquisition

To obtain a high-quality, reproducible 13C NMR spectrum of this compound, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl3) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. For solubility or stability issues, deuterated dimethyl sulfoxide (DMSO-d6) can be used as an alternative. The choice of solvent can influence chemical shifts, so consistency is key.

-

Concentration: Prepare a solution of this compound at a concentration of 10-20 mg in 0.6-0.7 mL of the chosen deuterated solvent. This concentration range provides a good balance between signal-to-noise and potential concentration-dependent shift effects.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference for 13C NMR, with its signal set to 0.0 ppm. If not already present in the deuterated solvent, add a small amount (1-2 drops of a dilute solution) of TMS.

NMR Spectrometer Setup and Parameters

-

Spectrometer Frequency: A spectrometer with a proton frequency of 400 MHz or higher is recommended for better signal dispersion and sensitivity.

-

Probe Tuning and Matching: Ensure the NMR probe is correctly tuned to the 13C frequency and matched to the sample.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C), to avoid shifts due to temperature fluctuations.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) should be used.

-

Spectral Width: A spectral width of approximately 200-220 ppm is generally sufficient to cover the expected chemical shift range for most organic molecules.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is a good starting point.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of all carbon nuclei, especially quaternary carbons.

-

Number of Scans (NS): The number of scans will depend on the sample concentration and the spectrometer's sensitivity. Start with 128 or 256 scans and increase as needed to achieve a good signal-to-noise ratio.

-

-

Processing:

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.0 ppm.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for acquiring a 13C NMR spectrum.

Caption: Experimental workflow for 13C NMR spectroscopy.

Factors Influencing 13C NMR Chemical Shifts in Imidazoles

The electronic environment of the carbon atoms in the imidazole ring is sensitive to several factors that can significantly alter their 13C NMR chemical shifts.

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can have a pronounced effect on the chemical shifts.[1] Protic solvents or those capable of acting as hydrogen-bond acceptors can interact with the imidazole ring, particularly at the nitrogen atoms, leading to changes in the electron density distribution and, consequently, the chemical shifts of the ring carbons.

-

pH and Protonation: The imidazole ring is basic and can be protonated at N3. This protonation leads to a significant downfield shift of the adjacent C2 and C4 carbons due to the increased positive charge and inductive effects.[1] Therefore, controlling the pH of the sample solution is critical for obtaining reproducible results.

-

Substituent Effects: The nature and position of substituents on the imidazole ring have a predictable influence on the 13C chemical shifts. Electron-donating groups (like the methyl group at N1) and electron-withdrawing groups will shield or deshield the ring carbons, respectively. The hydroxymethyl group at C4 is weakly electron-withdrawing via an inductive effect.

Conclusion

This technical guide provides a comprehensive overview of the 13C NMR chemical shifts of this compound, a compound of significant interest in pharmaceutical development. By combining computational predictions and estimations based on analogous structures, we have presented a reliable set of assigned chemical shifts. Furthermore, the detailed experimental protocol and discussion of influencing factors will empower researchers to confidently acquire and interpret their own high-quality 13C NMR data for this important molecule and its derivatives. As with any analytical technique, the principles of scientific integrity, rooted in meticulous experimental design and critical data analysis, are paramount for success.

References

-

Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012-12026. [Link]

-

NMRDB.org: An Online NMR Spectrum Prediction and Database Tool. [Link]

-

ACD/Labs NMR Predictor. [Link]

-

Jiménez-Osés, G., Abboud, J. L. M., Notario, R., & Elguero, J. (2001). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 25(3), 488-495. [Link]

-

Spectral Database for Organic Compounds (SDBS): 1-Methylimidazole. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

Sources

A Technical Guide to the FT-IR Analysis of (1-methyl-1H-imidazol-4-yl)methanol

This guide provides an in-depth technical overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of (1-methyl-1H-imidazol-4-yl)methanol, a key intermediate in pharmaceutical and organic synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis for the vibrational analysis of this molecule, a detailed experimental protocol for acquiring a high-quality spectrum, and a comprehensive interpretation of the spectral data.

Introduction: The Significance of this compound

This compound, with the chemical formula C₅H₈N₂O, is a solid, yellow compound that serves as a versatile building block in the synthesis of more complex molecules.[1][2] Its structure, featuring a methylated imidazole ring and a hydroxymethyl substituent, allows for a variety of chemical transformations, making it a valuable precursor in the development of novel therapeutic agents. Given its role in synthesis, ensuring the identity and purity of this compound is paramount. FT-IR spectroscopy offers a rapid, non-destructive, and highly informative method for the structural characterization of this compound.

FT-IR spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared radiation at specific frequencies. These frequencies correspond to the energy required to excite the bonds within the molecule to a higher vibrational state. As such, an FT-IR spectrum provides a unique "fingerprint" of a molecule, revealing the presence of its key functional groups.

Theoretical Vibrational Analysis of this compound

The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent parts: the 1-methyl-imidazole ring and the 4-hydroxymethyl group. Understanding the expected vibrational frequencies for each of these components is crucial for accurate spectral interpretation.

The Imidazole Ring Vibrations

The imidazole ring gives rise to a series of characteristic absorption bands:

-

C-H Stretching: The C-H bonds on the aromatic imidazole ring typically exhibit stretching vibrations in the region of 3100-3200 cm⁻¹.

-

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the imidazole ring are expected to appear in the 1500-1680 cm⁻¹ region.[3] These bands are often strong and provide clear evidence of the heterocyclic ring structure.

-

Ring Breathing and Deformation Modes: The imidazole ring also undergoes in-plane and out-of-plane bending and deformation vibrations, which produce a series of complex absorptions in the fingerprint region (below 1500 cm⁻¹).

The Methyl Group Vibrations

The methyl group attached to the nitrogen atom at position 1 will display the following characteristic vibrations:

-

C-H Stretching: Asymmetric and symmetric stretching of the C-H bonds in the methyl group are expected between 2950 and 3000 cm⁻¹.

-

C-H Bending: Asymmetric and symmetric bending (scissoring) vibrations of the methyl group typically occur around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

The Hydroxymethyl Group Vibrations

The hydroxymethyl substituent at position 4 is a key functional group with distinct vibrational signatures:

-

O-H Stretching: The stretching of the hydroxyl group (O-H) is highly sensitive to hydrogen bonding. In a solid or liquid sample where intermolecular hydrogen bonding is present, this will manifest as a broad and strong absorption band in the range of 3200-3600 cm⁻¹.[4]

-

C-O Stretching: The stretching vibration of the carbon-oxygen single bond is expected to produce a strong band in the 1000-1260 cm⁻¹ region.

-

CH₂ Bending: The scissoring vibration of the methylene (CH₂) group will likely appear around 1465 cm⁻¹.

Experimental Protocol: Acquiring the FT-IR Spectrum

This section provides a self-validating protocol for obtaining a high-quality FT-IR spectrum of this compound. The causality behind each step is explained to ensure experimental integrity.

Sample Preparation (Attenuated Total Reflectance - ATR)

Attenuated Total Reflectance (ATR) is the recommended technique for this solid compound as it requires minimal sample preparation and provides excellent reproducibility.

Methodology:

-

Instrument Preparation: Ensure the FT-IR spectrometer and the ATR accessory are clean and properly aligned. The ATR crystal (typically diamond or germanium) must be free of any residues from previous analyses.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This is a critical step to subtract the spectral contributions of the instrument and the ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of solid this compound powder onto the center of the ATR crystal.

-

Pressure Application: Use the ATR's pressure clamp to apply firm and consistent pressure to the sample. This ensures good contact between the sample and the crystal surface, which is essential for a strong and well-defined spectrum. Insufficient pressure will result in a weak signal and a poor signal-to-noise ratio.

-

Spectrum Acquisition: Collect the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a spectral resolution of 4 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio of the final spectrum.

-

Data Processing: The acquired spectrum should be automatically ratioed against the background spectrum to produce the final absorbance spectrum. If necessary, perform a baseline correction to remove any broad, underlying features.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe to prevent cross-contamination.

Data Visualization and Interpretation Workflow

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.

Caption: Workflow for FT-IR data acquisition and analysis.

Predicted FT-IR Spectrum and Interpretation

The following table summarizes the predicted key vibrational frequencies for this compound, their assignments, and the expected intensity of the absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3600 - 3200 | O-H Stretch | Hydroxyl (-OH) | Strong, Broad |

| 3200 - 3100 | C-H Stretch | Imidazole Ring | Medium |

| 3000 - 2950 | C-H Stretch | Methyl (-CH₃) | Medium |

| 1680 - 1500 | C=N and C=C Stretch | Imidazole Ring | Strong |

| ~1465 | CH₂ Scissoring | Hydroxymethyl (-CH₂OH) | Medium |

| ~1450 | C-H Asymmetric Bend | Methyl (-CH₃) | Medium |

| ~1375 | C-H Symmetric Bend | Methyl (-CH₃) | Medium |

| 1260 - 1000 | C-O Stretch | Hydroxymethyl (-CH₂OH) | Strong |

| Below 1500 | Ring Bending/Deformation | Imidazole Ring | Medium to Weak |

Molecular Structure and Key Functional Groups

The diagram below illustrates the molecular structure of this compound and highlights the key functional groups responsible for the characteristic FT-IR absorption bands.

Caption: Structure of this compound.

Conclusion

The FT-IR analysis of this compound provides a robust and reliable method for its structural confirmation. By understanding the characteristic vibrational frequencies of the imidazole ring, the methyl group, and the hydroxymethyl substituent, a detailed and accurate interpretation of the spectrum can be achieved. The protocol outlined in this guide ensures the acquisition of high-quality data, which is essential for the stringent quality control required in pharmaceutical research and development.

References

-

ResearchGate. IR spectrum of imidazole derivatives. [Link]

-

NIST WebBook. 1H-Imidazole, 1-methyl-. [Link]

-

MDPI. Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. [Link]

-

PubChem. (1-methyl-1H-imidazol-5-yl)methanol. [Link]

-

MDPI. Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometric Fragmentation of (1-methyl-1H-imidazol-4-yl)methanol

Executive Summary

This technical guide provides a detailed analysis of the predicted mass spectrometric fragmentation behavior of (1-methyl-1H-imidazol-4-yl)methanol, a substituted N-methylated imidazole of interest in pharmaceutical and chemical research. The structural elucidation of such heterocyclic compounds is paramount, and mass spectrometry serves as a primary analytical tool. This document synthesizes established fragmentation principles for imidazole derivatives and alcohols to propose the most probable fragmentation pathways under both high-energy Electron Ionization (EI) and soft-ionization tandem mass spectrometry (ESI-MS/MS) conditions. We will explore the characteristic cleavages of the hydroxymethyl substituent, including alpha-cleavage and neutral loss of water, alongside the canonical fragmentation patterns of the imidazole ring itself. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural characterization of novel chemical entities.

Introduction to the Analyte and Mass Spectrometry's Role

This compound is a heterocyclic alcohol featuring a core 1-methylimidazole ring. The imidazole nucleus is a ubiquitous scaffold in biologically active molecules and pharmaceuticals, making the precise characterization of its derivatives a critical step in drug discovery and development. Mass spectrometry offers unparalleled sensitivity and structural insight, allowing for the confirmation of molecular weight and the deduction of a molecule's structure through the analysis of its fragmentation patterns.

The choice of ionization technique profoundly influences the fragmentation observed. Electron Ionization (EI), a hard ionization method, imparts significant energy into the analyte, inducing extensive and reproducible fragmentation that provides a detailed structural "fingerprint." In contrast, Electrospray Ionization (ESI) is a soft technique that typically yields the intact protonated molecule, [M+H]⁺. Structural information is then obtained by subjecting this precursor ion to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), which allows for controlled, stepwise fragmentation. This guide will detail the predicted outcomes for both scenarios.

Predicted Electron Ionization (EI-MS) Fragmentation Pathway

Under standard 70 eV EI conditions, this compound (Molecular Weight: 126.15 g/mol ) is expected to produce a distinct molecular ion (M•⁺) at m/z 126, which will then undergo a series of competing fragmentation reactions. The fragmentation cascade is dictated by the stability of the resulting ions and neutral losses. Studies on substituted imidazoles consistently show pronounced molecular ions, which serves as a reliable starting point for spectral interpretation[1][2].

The primary fragmentation drivers are predicted to be:

-

Alpha-Cleavage: As with benzylic alcohols, the most favorable initial fragmentation is the cleavage of the C-C bond adjacent to the imidazole ring (alpha to the ring and beta to the oxygen)[3]. This results in the loss of a hydroxymethyl radical (•CH₂OH) to form a highly stable, resonance-delocalized cation at m/z 95 .

-

Loss of Water: A common rearrangement for alcohols involves the elimination of a neutral water molecule (H₂O, 18 Da), which would yield a radical cation at m/z 108 [3]. This is an energetically favorable process due to the stability of the water molecule.

-

Imidazole Ring Fragmentation: The imidazole ring itself is known to fragment via the characteristic loss of hydrogen cyanide (HCN, 27 Da)[2][4]. This can occur from the molecular ion to produce a fragment at m/z 99 or from other fragment ions in the cascade. For 1-methylimidazole, the fragmentation often proceeds through the loss of HCN, followed by further decomposition[4].

Summary of Predicted EI-MS Fragments

| m/z | Proposed Ion Structure | Proposed Neutral Loss | Notes |

| 126 | [C₆H₁₀N₂O]•⁺ | - | Molecular Ion (M•⁺) |

| 108 | [C₆H₈N₂]•⁺ | H₂O | Loss of water from the molecular ion. |

| 95 | [C₅H₇N₂]⁺ | •CH₂OH | Alpha-cleavage; expected to be a major fragment due to cation stability. |

| 82 | [C₄H₆N₂]•⁺ | C₂H₄O | Loss of acetaldehyde via rearrangement. |

| 81 | [C₄H₅N₂]⁺ | •H from m/z 82 | Loss of a hydrogen radical from the 1-methylimidazole cation. |

| 68 | [C₃H₄N₂]•⁺ | HCN from m/z 95 | Loss of hydrogen cyanide from the m/z 95 fragment. |

Proposed EI-MS Fragmentation Scheme

Caption: Proposed EI-MS fragmentation pathway for this compound.

Predicted ESI-MS/MS Fragmentation Pathway

In positive mode ESI, the molecule will readily accept a proton, primarily on the more basic N-3 nitrogen of the imidazole ring, to form the protonated molecule, [M+H]⁺, at m/z 127 . Subsequent fragmentation via CID will be driven by the facile elimination of small, stable neutral molecules from this even-electron ion. Unlike EI-MS, the core imidazole ring is expected to remain largely intact[5].

The most probable fragmentation events are:

-

Loss of Water: The protonated alcohol functionality provides an ideal leaving group. The most dominant fragmentation pathway is the neutral loss of water (H₂O, 18 Da) to generate a very stable, resonance-stabilized carbocation at m/z 109 . This is a ubiquitous fragmentation channel for protonated alcohols.

-

Loss of Formaldehyde: A less common, but possible, rearrangement could lead to the elimination of neutral formaldehyde (CH₂O, 30 Da). This would result in the formation of the protonated 1-methylimidazole ion at m/z 97 .

Summary of Predicted ESI-MS/MS Fragments

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Ion Structure | Proposed Neutral Loss | Notes |

| 127 | 109 | [C₆H₉N₂]⁺ | H₂O | Primary and most favorable loss of a stable neutral molecule. |

| 127 | 97 | [C₅H₉N₂]⁺ | CH₂O | Loss of formaldehyde via rearrangement. |

Proposed ESI-MS/MS Fragmentation Scheme

Caption: Proposed ESI-MS/MS fragmentation pathways for protonated this compound.

Experimental Protocol for Mass Spectrometric Analysis

To empirically validate the proposed fragmentation pathways, the following experimental protocols are recommended. The use of high-resolution mass spectrometry (HRMS) is advised to provide exact mass measurements, which are crucial for confirming the elemental composition of each fragment ion.

Objective

To acquire high-resolution EI-MS and ESI-MS/MS spectra of this compound for structural confirmation and fragmentation analysis.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in HPLC-grade methanol.

-

Rationale: Methanol is a polar solvent compatible with both ESI and GC-MS (with appropriate inlet conditions) and effectively solubilizes the analyte.

-

-

Working Solutions:

-

For GC-MS (EI): Dilute the stock solution to approximately 10-50 µg/mL using methanol or ethyl acetate.

-

For LC-MS (ESI): Dilute the stock solution to 1-10 µg/mL using a typical mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Rationale: Dilution prevents detector saturation and ensures optimal ionization. The addition of formic acid in the ESI sample is critical for promoting protonation in positive ion mode[6].

-

EI-MS Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

Caption: Standard workflow for GC-EI-MS analysis.

-

Instrumentation: A GC system coupled to a mass spectrometer with an EI source (e.g., Agilent GC-MSD, Shimadzu GCMS-QP series).

-

GC Conditions:

-

Injector: Split/splitless inlet at 250 °C.

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

-

Rationale: The temperature program is designed to ensure the analyte elutes as a sharp peak without thermal degradation. The non-polar column is suitable for a wide range of analytes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Rationale: 70 eV is the industry standard, providing sufficient energy for reproducible fragmentation and allowing for comparison with established spectral libraries like NIST[7].

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230 °C.

-

ESI-MS/MS Analysis via Liquid Chromatography-Mass Spectrometry (LC-MS)

Caption: Workflow for ESI-MS/MS analysis.

-

Instrumentation: A tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) equipped with an ESI source. Direct infusion or LC introduction can be used.

-

Infusion Conditions:

-

Flow Rate: 5-10 µL/min.

-

Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.

-

-

ESI-MS Conditions:

-

Ionization Mode: Positive.

-

Capillary Voltage: 3.5 – 4.5 kV.

-

Drying Gas (N₂): Flow and temperature optimized for desolvation (e.g., 8 L/min, 300 °C).

-

MS1 Scan: Scan from m/z 50 to 300 to confirm the presence of the [M+H]⁺ ion at m/z 127.

-

-

ESI-MS/MS (CID) Conditions:

-

Precursor Ion: Isolate the ion at m/z 127.

-

Collision Gas: Argon or Nitrogen.

-

Collision Energy: Ramped from 10-40 eV.

-

Rationale: Ramping the collision energy allows for the observation of both low-energy (e.g., loss of H₂O) and higher-energy fragmentations, providing a complete picture of the dissociation pathways.

-

Conclusion

The mass spectrometric fragmentation of this compound is predicted to follow logical and well-established chemical principles. Under EI-MS, fragmentation will be extensive, with alpha-cleavage to form a stable cation at m/z 95 and characteristic imidazole ring cleavages being prominent features. Under the gentler conditions of ESI-MS/MS, fragmentation of the protonated molecule (m/z 127) will be dominated by the facile neutral loss of water to produce the key product ion at m/z 109. The experimental protocols detailed herein provide a robust framework for obtaining high-quality mass spectra to confirm these predicted pathways, enabling unambiguous structural characterization of this and related molecules.

References

-

Hodges, R., & Grimmett, M. R. (1968). The mass spectra of imidazole and 1-methylimidazole. Australian Journal of Chemistry, 21(4), 1085-1088. [Link]

-

Bowie, J. H., Cooks, R. G., Lawesson, S. O., & Schroll, G. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry, 20(8), 1613-1624. [Link]

-

Meißner, R., Pysanenko, A., Gope, K., Kočišek, J., Feketeová, L., & Denifl, S. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Molecules, 24(21), 3930. [Link]

-

ResearchGate. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. [Link]

-

Vyskocilová, P., Hornik, P., Friedecký, D., Frycák, P., Lemr, K., & Adam, T. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-1240. [Link]

-

ResearchGate. (2011). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

NIST. (n.d.). 1H-Imidazole, 1-methyl-. NIST Chemistry WebBook. [Link]

-

Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

-

Patrick, J. S., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(12), 2499-2509. [Link]

-

NIST. (n.d.). 1H-Imidazole, 1-methyl- Mass Spectrum. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). 1H-Imidazole, 4-methyl- Mass Spectrum. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). 1H-Imidazole, 1-methyl- General Information. NIST Chemistry WebBook. [Link]

-

ResearchGate. (2019). ESI‐MS/MS analysis of protonated N‐methyl Amino Acids and their Immonium ions. [Link]

-

Puppala, M., et al. (2019). ESI-MS/MS analysis of protonated N-methyl amino acids and their immonium ions. Journal of Mass Spectrometry, 54(10), 843-853. [Link]

-

NIST. (n.d.). 1H-Imidazole, 1-methyl- Data. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. PubChem. [Link]

-

Chemistry LibreTexts. (2022). 6.2: Fragmentation. [Link]

-

Royal Society of Chemistry. (n.d.). Rapid screening and identification of coumarin derivatives from Duhuo extract by HPLC–DAD–ESI-MSn. [Link]

-

ResearchGate. (1968). The mass spectra of imidazole and 1-methylimidazole. [Link]

-

ResearchGate. (2024). ESI mass spectra of the N-de-methylated intermediates. [Link]

-

Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. connectsci.au [connectsci.au]

- 5. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. 1H-Imidazole, 1-methyl- [webbook.nist.gov]

The Strategic Intermediate: A Technical Guide to (1-methyl-1H-imidazol-4-yl)methanol (CAS 17289-25-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Building Block

In the landscape of medicinal chemistry and organic synthesis, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics and functional materials. Among these, the imidazole ring system holds a privileged position due to its ubuquitous presence in biologically active molecules and its versatile chemical reactivity. This guide provides an in-depth technical overview of (1-methyl-1H-imidazol-4-yl)methanol (CAS: 17289-25-7), a key intermediate that offers a unique combination of structural features and synthetic handles. As a senior application scientist, this document is crafted to not only present the core scientific data but also to provide insights into the practical application and rationale behind the methodologies discussed, empowering researchers to leverage this valuable compound in their discovery and development endeavors.

Physicochemical Properties and Structural Elucidation

This compound is a yellow solid at room temperature, possessing a molecular weight of 112.13 g/mol and the chemical formula C₅H₈N₂O.[1] Its structure, characterized by a methanol substituent at the 4-position of a 1-methylated imidazole ring, provides a valuable combination of a nucleophilic hydroxyl group and the coordination capabilities of the imidazole nitrogen atoms.

| Property | Value | Source |

| CAS Number | 17289-25-7 | [1] |

| Molecular Formula | C₅H₈N₂O | [1] |

| Molecular Weight | 112.13 g/mol | [1] |

| Appearance | Yellow solid | [2] |

| Storage Conditions | 0-8°C | [2] |

A foundational aspect of utilizing any chemical compound in a research setting is the unambiguous confirmation of its identity and purity. Spectroscopic methods are the cornerstone of this validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Comprehensive IR and MS data are essential for a complete structural characterization. Researchers synthesizing or using this compound should expect to see a broad absorption band in the IR spectrum in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretch of the alcohol, as well as C-H, C=N, and C-N stretching frequencies characteristic of the imidazole ring. Mass spectrometry would be expected to show a molecular ion peak (M+) at m/z 112.13.

Synthesis and Purification: A Practical Approach

The synthesis of this compound can be strategically approached through the N-alkylation of the readily available starting material, 4-(hydroxymethyl)imidazole. This method offers a straightforward and efficient route to the desired product.

Experimental Protocol: N-methylation of 4-(hydroxymethyl)imidazole

This protocol is based on established methodologies for the N-alkylation of imidazoles.

Materials:

-

4-(hydroxymethyl)imidazole

-

Sodium hydride (NaH) or a suitable base (e.g., potassium carbonate)

-

Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

-

Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-(hydroxymethyl)imidazole in anhydrous DMF, cooled to 0°C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.

-

Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

-

Cool the reaction mixture back to 0°C and add methyl iodide dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

Causality of Experimental Choices:

-

The use of a strong base like sodium hydride is crucial for the efficient deprotonation of the imidazole nitrogen, facilitating the subsequent nucleophilic attack on the methylating agent.

-

A polar aprotic solvent such as DMF is chosen to dissolve the reactants and facilitate the SN2 reaction.

-

Performing the reaction under an inert atmosphere is essential to prevent the reaction of the highly reactive sodium hydride with moisture.

-

The purification by column chromatography is a standard and effective method to isolate the desired product from any unreacted starting materials and byproducts.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The unique structural attributes of this compound make it a valuable building block in the synthesis of a wide range of biologically active molecules.

Antimicrobial Agents

Derivatives of 1-methylimidazole have shown significant promise as both antifungal and antibacterial agents.[4] The imidazole moiety is a key pharmacophore in many azole antifungal drugs, which act by inhibiting the enzyme cytochrome P450 14α-demethylase, an essential component in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The hydroxymethyl group at the 4-position of this compound provides a convenient handle for further chemical modification to generate libraries of novel antifungal candidates. For instance, a study on {1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol derivatives demonstrated potent activity against E. coli and P. aeruginosa, with IC₅₀ values in the nanomolar range.[4]

Agents for Neurological Disorders

The ability of small, polar molecules containing the imidazole scaffold to cross the blood-brain barrier has made them attractive candidates for the development of drugs targeting the central nervous system.[2] this compound can serve as a precursor for compounds designed to interact with various receptors and enzymes implicated in neurological disorders.[5] For example, imidazole-based compounds are being investigated for their potential in treating a range of neurological conditions.

Synthetic Intermediate for Complex Molecules

Beyond its direct biological applications, this compound is a versatile intermediate in organic synthesis. The hydroxyl group can be readily converted into other functional groups, such as halides or tosylates, to facilitate further coupling reactions. This allows for its incorporation into more complex molecular architectures, including ligands for catalysis and advanced materials.

Caption: Key application areas of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound.

| Hazard Statement | Precautionary Statement |

| H315 - Causes skin irritation | P280 - Wear protective gloves/protective clothing/eye protection/face protection. |

| H319 - Causes serious eye irritation | P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H335 - May cause respiratory irritation | P261 - Avoid breathing dust/fume/gas/mist/vapors/spray. |

It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a strategically important and versatile building block with significant potential in drug discovery and organic synthesis. Its straightforward synthesis, coupled with the reactivity of its functional groups, makes it an attractive starting material for the development of novel antimicrobial agents, therapeutics for neurological disorders, and a variety of other complex molecules. This guide has provided a comprehensive overview of its properties, synthesis, applications, and handling, with the aim of empowering researchers to effectively utilize this valuable compound in their scientific pursuits. The continued exploration of the chemistry and biology of this compound and its derivatives is certain to yield further innovations in the years to come.

References

-

An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. National Institutes of Health. [Link]

-

[4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]METHANOL. LookChem. [Link]

- US Patent 4,224,452A - Method for preparing 4-hydroxymethyl imidazoles.

- US Patent 4,063,023A - Process for preparing 4-(hydroxymethyl)imidazole compounds.

-

Novel regioselective hydroxyl-alkylation of 4,5-diphenylimidazole-2-thione and a competitive intramolecular ring closure of the S-hydroxyalkyl-imidazoles to imidazo[2,1-b]thiazines and thiazoles. Role of catalyst, microwave irradiation, and solid support. PubMed. [Link]

-

1 H and 13 C NMR Spectroscopic Data for Compounds 7−9 (Methanol-d 4 ;... ResearchGate. [Link]

-

Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. ResearchGate. [Link]

-

Antifungal agents. 10. New derivatives of 1-[(aryl)[4-aryl-1H-pyrrol-3-yl]methyl]-1H-imidazole, synthesis, anti-candida activity, and quantitative structure-analysis relationship studies. PubMed. [Link]

-

[BMIM]OAc promoted one-pot synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5-ones and their antimicrobial activity. ResearchGate. [Link]

-

1 H and 13 C NMR Spectroscopic Data for 4, 5, and 7 in Methanol-d 4 [δ... ResearchGate. [Link]

- GB2029414A - Process for preparing 4(5) - hydroxymethyl 5 (4)-alkyl imidazoles.

-

(1H-Imidazol-4-yl)methanol. National Institutes of Health. [Link]

-

(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. [Link]

-

4-Imidazolemethanol. National Institutes of Health. [Link]

-